molecular formula C18H16N2O2 B075654 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- CAS No. 1564-29-0

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-

Cat. No. B075654
CAS RN: 1564-29-0
M. Wt: 292.3 g/mol
InChI Key: GVIKVHOLUBDIRH-VBKFSLOCSA-N
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Description

“2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-” is a type of heterocyclic compound . It is also known as 4-Benzylidene-2-phenyl-2-oxazolin-5-one . The empirical formula of this compound is C16H11NO2 .


Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which have multi-functional properties, has been studied . The synthesis process is known as Erlenmeyer-Plöchl Azlactone Synthesis . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is a common method for the synthesis of oxazolines .


Molecular Structure Analysis

The molecular structure of “2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-” has been determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It undergoes two primary photochemical processes, geometric isomerization and hydrogen abstraction from solvent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.26 . Its melting point is between 165-167 °C . The absorption and emission characteristics of the compound were determined in solvents that have different polarities .

Future Directions

The synthesis of oxazoline and its derivatives is a field of ongoing research . These compounds have a wide range of applications in pharmaceuticals, industrial, natural product chemistry, polymers and so on . Therefore, future research directions may include exploring new synthesis methods, studying their properties, and finding new applications.

properties

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKVHOLUBDIRH-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-

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